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Compound of Interest

Compound Name: 4,5-Dichloro-3(2H)-pyridazinone

Cat. No.: B026424

An In-Depth Technical Guide to the Physicochemical Characteristics of 4,5-Dichloro-3(2H)-
pyridazinone

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical
properties of 4,5-Dichloro-3(2H)-pyridazinone (CAS No. 932-22-9), a pivotal heterocyclic
intermediate in the fields of agrochemical and pharmaceutical development. For researchers,
scientists, and drug development professionals, a thorough understanding of a molecule's
fundamental characteristics is a prerequisite for successful application and innovation. This
document moves beyond a simple recitation of data, offering insights into the causal
relationships between these properties and their practical implications in experimental design
and synthesis. We will explore the compound's structural attributes, physical and chemical
parameters, and spectroscopic profile. Furthermore, this guide furnishes detailed, field-proven
protocols for the empirical determination of key characteristics, ensuring that researchers can
validate these properties in their own laboratories.

Chemical Identity and Structure

4,5-Dichloro-3(2H)-pyridazinone is a chlorinated heterocyclic compound belonging to the
pyridazinone family. Its structure is foundational to its reactivity and utility as a synthetic
building block. The presence of two chlorine atoms on the pyridazinone ring makes it an
excellent substrate for nucleophilic substitution reactions, allowing for the introduction of
diverse functional groups.[1]
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The molecule exists in tautomeric forms, primarily the lactam (-C(=0)-NH-) and lactim (-
C(OH)=N-) forms. The lactam form is generally considered the more stable and predominant
tautomer under standard conditions. Understanding this equilibrium is crucial, as the reactivity
and hydrogen bonding capabilities of the molecule are dictated by the prevalent tautomeric
state.

Caption: Tautomeric equilibrium of 4,5-Dichloro-3(2H)-pyridazinone.

Core Physicochemical Properties

The physicochemical parameters of a compound are the primary determinants of its behavior in
both reactive and biological systems. They influence everything from solvent selection for a
reaction to bioavailability in a drug formulation. The core properties of 4,5-Dichloro-3(2H)-
pyridazinone are summarized below.

Table 1. Summary of Physicochemical Data

Property Value Source(s)
CAS Number 932-22-9 [2]
Molecular Formula CaH2CI2N20 [2]
Molecular Weight 164.98 g/mol [2]

Beige or white to yellow
Appearance ) ) [1]
crystalline solid

Melting Point 204-206 °C [1]
Boiling Point 339.2 °C (at 760 mmHg) [3]
Density ~1.76 g/cm3 [1]
pKa (Predicted) 8.39 £ 0.60 [1]
LogP (XLogP3) 1.0 [3]
Solubility Slightly soluble in DMSO and 1]
Methanol
Hydrogen Bond Donor 1 [3]
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| Hydrogen Bond Acceptor| 2 |[3] |

Melting Point

The sharp and relatively high melting point range of 204-206 °C is indicative of a stable
crystalline lattice structure with significant intermolecular forces.[1] For the synthetic chemist, a
sharp melting range is a primary indicator of sample purity. A broad melting range often
suggests the presence of impurities, which disrupt the crystal lattice and lower the energy
required to transition to a liquid state.

Solubility Profile

The compound is sparingly soluble in polar protic solvents like methanol and more soluble in
polar aprotic solvents like DMSO.[1] This behavior is consistent with its structure: a polar
heterocyclic core capable of hydrogen bonding, but with a significant nonpolar character due to
the carbon backbone and chlorine atoms. This solubility profile is a critical consideration for
reaction setup; for instance, nucleophilic substitution reactions using this substrate are often
performed in aprotic solvents like DMF or acetonitrile to ensure sufficient dissolution of
reactants.[4]

Acidity (pKa)

The predicted pKa of ~8.39 suggests that the N-H proton is weakly acidic.[1] This acidity is a
key feature for its reactivity. In the presence of a suitable base, the proton can be abstracted to
form an anionic nucleophile, which can then be alkylated or otherwise functionalized at the
nitrogen position. For drug development professionals, pKa is one of the most important
parameters as it dictates the ionization state of the molecule at physiological pH (~7.4), which
in turn profoundly affects its absorption, distribution, metabolism, and excretion (ADME)
properties.[5]

Spectroscopic Profile
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure.

» Nuclear Magnetic Resonance (NMR): In 13C NMR spectra, characteristic peaks
corresponding to the carbonyl carbon and the two chlorine-bearing carbons are expected.[6]
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The specific chemical shifts are highly dependent on the solvent used, with DMSO-ds being
a common choice due to the compound's solubility.[6]

e Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band
characteristic of the C=0 (carbonyl) stretch of the lactam ring. Another prominent feature is
the N-H stretching vibration. These signals provide clear evidence for the pyridazinone core
structure.[7]

e Mass Spectrometry (MS): Electron impact (El) mass spectrometry reveals a distinct
molecular ion peak. A characteristic isotopic pattern will be observed due to the presence of
two chlorine atoms (3>Cl and 3’Cl), providing a clear signature for the compound's elemental
composition.[8][9] Fragmentation patterns often involve the loss of CO and cleavage of the
heterocyclic ring.[10][11]

Experimental Protocols for Physicochemical
Characterization

The following protocols are standardized methodologies for determining the key
physicochemical properties discussed. Adherence to these protocols ensures data accuracy
and reproducibility.

Protocol: Melting Point Determination (Capillary Method)

Rationale: This method, compliant with pharmacopeial standards, provides a precise melting
range, a crucial indicator of purity.[12] A slow heating rate near the melting point is essential to
allow for thermal equilibrium between the heating block, the capillary, and the sample,
preventing erroneously high readings.[13]

Methodology:

o Sample Preparation: Ensure the 4,5-Dichloro-3(2H)-pyridazinone sample is finely
powdered and thoroughly dried in a desiccator over silica gel for at least 24 hours.[14][15]

o Capillary Loading: Gently tap the open end of a capillary tube (one end sealed) into the
powdered sample. Invert the tube and tap it on a hard surface to pack the solid into the
closed end. Repeat until a packed column of 2-3 mm in height is achieved.[14]
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o Apparatus Setup: Place the loaded capillary into the heating block of a melting point
apparatus.

» Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid
heating (10-15 °C/min) to find a rough value. Allow the apparatus to cool.

» Accurate Determination: Set the heating block to a starting temperature approximately 15-20
°C below the expected melting point.[14]

o Heating Rate: Program the apparatus to heat at a ramp rate of 1 °C per minute once the
temperature is within 10 °C of the expected melting point.[12][13]

e Observation & Recording:
o Record the temperature (T1) at which the first drop of liquid is observed.[14]
o Record the temperature (Tz2) at which the last solid crystal melts into a clear liquid.[12]

o Reporting: Report the result as the range T1 - T2. For a pure sample, this range should be
narrow (e.g., 0.5-2 °C).

Mucochloric Acid
Hydrazine Sulfate
(H2NNH2-H2S0a4)

- ==~
=~

; Heat ™ Cyclocondensation

=G,5-Dichlor0-3(2H)—pyridazinona

S~< —_

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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